molecular formula C27H40O11 B12320989 [6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

[6-Acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate

Cat. No.: B12320989
M. Wt: 540.6 g/mol
InChI Key: QPMVBTMUWDUUTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The extraction of IVHD-valtrate from Valeriana jatamansi involves several steps. Initially, the plant material is dried and ground into a fine powder. The powdered material is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and subjected to column chromatography for the isolation of IVHD-valtrate. The mobile phase typically used in this process is a mixture of toluene, ethyl acetate, and methyl ethyl ketone .

Industrial Production Methods

Industrial production of IVHD-valtrate follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatography columns. The purified compound is then subjected to quality control tests to ensure its purity and potency before being used in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

IVHD-valtrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride.

    Solvents: Ethanol, methanol, toluene, ethyl acetate, methyl ethyl ketone.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of IVHD-valtrate, which may possess different biological activities .

Scientific Research Applications

IVHD-valtrate has been extensively studied for its potential therapeutic applications:

Comparison with Similar Compounds

IVHD-valtrate is part of the valepotriate family, which includes similar compounds such as valtrate, acevaltrate, and didrovaltrate. These compounds share similar chemical structures and biological activities but differ in their potency and specific applications .

IVHD-valtrate stands out due to its potent anticancer activity and its ability to modulate multiple signaling pathways, making it a unique and valuable compound in the field of medicinal chemistry .

Properties

IUPAC Name

[6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMVBTMUWDUUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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